7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Historical Development of Pyrazolo[4,3-c]pyridines in Academic Research
Pyrazolo[4,3-c]pyridines gained prominence in the early 21st century as synthetic strategies evolved to access regioselective fused heterocycles. Initial work focused on pyrazolo[3,4-b]pyridines due to their structural resemblance to purine bases, but the [4,3-c] isomer remained underexplored until computational methods enabled rational design. A 2019 breakthrough demonstrated the scaffold’s utility in inhibiting the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma brucei, with compound 1 (pyrazolo[4,3-c]pyridine derivative) achieving submicromolar EC50 values. Key synthetic advances included one-pot Claisen condensations and TBD-catalyzed aminolysis, which resolved regiochemical challenges in N-alkylation.
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused pyrazolo-pyridine systems offer distinct advantages:
- Bioisosteric potential : The scaffold mimics adenine’s hydrogen-bonding profile while introducing planar rigidity for π-π stacking.
- Tunable solubility : Substituents at N-1 (e.g., 4-ethylpiperazine) and C-5 (e.g., 3-methoxypropyl) modulate logP and aqueous stability.
- PPI inhibition : The 3-keto group in pyrazolo[4,3-c]pyridin-3-one engages in hydrogen bonding with target proteins, as evidenced in TbPEX14 binding studies.
| Feature | Role in Drug Design | Example in Target Compound |
|---|---|---|
| Pyrazole N-1 | Solubility modulation | 4-Ethylpiperazine-1-carbonyl |
| Pyridine C-5 | Hydrophobic pocket addressing | 3-Methoxypropyl |
| 3-Keto group | Hydrogen-bond acceptor | Pyridin-3-one |
Unique Structural Features of Pyrazolo[4,3-c]pyridin-3-one Scaffold
The target compound’s architecture enables multi-target engagement:
- N-1 substituent : The 4-ethylpiperazine-1-carbonyl group enhances solubility via ionizable tertiary amines while providing a vector for secondary interactions.
- C-5 substituent : The 3-methoxypropyl chain balances lipophilicity and conformational flexibility, favoring penetration into hydrophobic binding pockets.
- C-2 phenyl group : Stabilizes the planar conformation through intramolecular stacking with the pyridine ring, as observed in crystallographic studies of analogous compounds.
- 3-Keto moiety : Serves as a hydrogen-bond acceptor, critical for inhibiting PPIs like PEX14–PEX5.
Position of 7-(4-Ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one in Contemporary Research
This compound represents a convergence of three design principles:
- Selectivity optimization : The 4-ethylpiperazine group reduces off-target binding to kinases like c-Met, a common issue with earlier pyrazolopyridines.
- Enhanced potency : Structural analogs with aminoalkyl chains at N-1 exhibit EC50 values <100 nM in cellular assays, attributed to improved PPI inhibition.
- Dual-target potential : The scaffold’s similarity to entrectinib’s core suggests applicability in TRK/ROS1 inhibition, though this remains unexplored for the specific compound.
Comparative analysis with entrectinib (a pyrazolo[3,4-b]pyridine derivative) highlights key differences:
Properties
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-3-25-11-13-27(14-12-25)22(29)19-16-26(10-7-15-31-2)17-20-21(19)24-28(23(20)30)18-8-5-4-6-9-18/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWKFTMISLXQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the 4-ethylpiperazine-1-carbonyl and 3-methoxypropyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play critical roles in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations: The target compound’s pyrazolo[4,3-c]pyridin-3-one core differs from pyrazolo-pyrimidino-pyridines (e.g., ) and pyrano[2,3-c]pyrazoles (e.g., ). These variations influence ring planarity and electronic properties, affecting target selectivity .
Substituent Effects :
- Piperazine Derivatives : The 4-ethylpiperazine group in the target compound contrasts with 4-(2-fluorophenyl)piperazine in . Ethyl groups enhance metabolic stability, while fluorophenyl moieties may improve CNS penetration .
- Position 5 Modifications : The 3-methoxypropyl chain in the target compound offers greater conformational flexibility compared to rigid aromatic substituents (e.g., methoxyphenyl in ), which could optimize binding pocket interactions .
Synthetic Accessibility :
- The target compound likely requires multi-step acylation/alkylation, similar to ’s synthesis. In contrast, and employ one-pot multi-component reactions, prioritizing efficiency over substituent diversity .
Biological Implications: Thioxo-containing analogs () exhibit notable antimicrobial activity, suggesting that electron-withdrawing groups at position 7 enhance interactions with microbial enzymes . PDE5 inhibition in highlights the pyrazolo-pyrimidinone scaffold’s versatility, though the target compound’s pyridinone oxygen may confer distinct selectivity .
Biological Activity
The compound 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 354.45 g/mol
Research indicates that this compound exhibits biological activity primarily through modulation of various signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it targets polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells. Inhibition of Plk1 leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the downregulation of NF-kB signaling pathways .
- Antioxidant Activity : Preliminary studies suggest that it may enhance cellular antioxidant defenses, reducing oxidative stress in cells exposed to harmful agents .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of the compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through activation of caspase pathways. The results indicate potential use as an anticancer agent .
- Neurological Disorders : In a model of neuroinflammation, administration of the compound reduced markers of inflammation and improved behavioral outcomes in animal models, suggesting its potential application in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazolo-pyridine core formation. Key steps include:
- Coupling Reactions : Use of 4-ethylpiperazine-1-carbonyl chloride for amide bond formation under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Cyclization : Refluxing in pyridine or toluene for 5–6 hours to achieve ring closure .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Optimization : Catalyst screening (e.g., TFA for enhancing reaction rates in toluene) and temperature control to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm), methoxypropyl (δ 3.3–3.5 ppm), and ethylpiperazine (δ 2.4–2.6 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), pyridinone C=O (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers screen for preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Use kinase inhibition assays (e.g., phosphodiesterase isoforms) with ATP/ADP-Glo™ kits.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, measuring IC₅₀ values .
- Controls : Include reference inhibitors (e.g., sildenafil for PDE5) to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications at the 4-ethylpiperazine or 3-methoxypropyl positions affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs by replacing ethylpiperazine with bulkier groups (e.g., benzylpiperazine) to assess steric effects on target binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with PDE5 or kinase active sites .
- Data Interpretation : Correlate IC₅₀ shifts with substituent hydrophobicity (ClogP calculations) to optimize potency .
Q. What challenges arise in resolving crystallographic data for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (acetonitrile/water) to obtain single crystals.
- Disorder Handling : Apply SHELXL refinement for disordered ethylpiperazine or methoxypropyl groups .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
Q. How can researchers address contradictions in enzymatic inhibition data across studies?
- Methodological Answer :
- Assay Variability : Standardize buffer pH (7.4) and Mg²⁺ concentrations (2 mM) to minimize discrepancies .
- Orthogonal Assays : Validate results using thermal shift assays (TSA) or surface plasmon resonance (SPR) .
- Meta-Analysis : Compare inhibition curves from ≥3 independent labs to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
